molecular formula C15H14BrNO2S B15090151 N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide

N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide

Katalognummer: B15090151
Molekulargewicht: 352.2 g/mol
InChI-Schlüssel: WGLAVPHSAPPPJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide is a complex organic compound that features a biphenyl structure with a bromine substituent at the 4’ position and a cyclopropanesulfonamide group attached to the 2-yl position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a sulfone or sulfoxide derivative.

Wissenschaftliche Forschungsanwendungen

N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and sulfonamide group can interact with active sites, potentially inhibiting or modulating the activity of the target. The exact pathways and molecular targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromobiphenyl: A simpler biphenyl derivative with a bromine substituent.

    Cyclopropanesulfonamide: A compound featuring the cyclopropanesulfonamide group without the biphenyl structure.

Uniqueness

N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide is unique due to the combination of the biphenyl structure with a bromine substituent and the cyclopropanesulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C15H14BrNO2S

Molekulargewicht

352.2 g/mol

IUPAC-Name

N-[2-(4-bromophenyl)phenyl]cyclopropanesulfonamide

InChI

InChI=1S/C15H14BrNO2S/c16-12-7-5-11(6-8-12)14-3-1-2-4-15(14)17-20(18,19)13-9-10-13/h1-8,13,17H,9-10H2

InChI-Schlüssel

WGLAVPHSAPPPJP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.